molecular formula C15H10FNO B018934 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 64169-67-1

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No.: B018934
CAS No.: 64169-67-1
M. Wt: 239.24 g/mol
InChI Key: YXCRMKYHFFMNPT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a dihydroisobenzofuran ring, with a carbonitrile group at the 5-position. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile typically involves several steps, starting with the preparation of the dihydroisobenzofuran core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the carbonitrile position, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the dihydroisobenzofuran core provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

When compared to similar compounds, such as 4-fluoroamphetamine or 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile stands out due to its unique combination of functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Similar compounds may share some structural features but differ in their specific interactions and effects.

Properties

IUPAC Name

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRMKYHFFMNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431862
Record name 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-67-1
Record name 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (17.00 g) was dissolved in toluene (200 ml) and hydroxylamine hydrochloride (5.5 g) and triethylamine (8.0 g) were added. The mixture was stirred at 80-100° C. for 2 hr. The obtained triethylamine hydrochloride was filtered and the solvent was evaporated. Thereto was added acetic anhydride (36.5 g) and the mixture was stirred at 125-130° C. for 5 hr. The reaction mixture was poured into 10% aqueous sodium hydroxide solution (300 ml) and extracted twice with toluene (200 ml). The toluene layer was washed successively with 5% aqueous sodium hydroxide solution, water and saturated brine and dried over magnesium sulfate. Silica gel (5 g) was added and the mixture was thoroughly stirred and filtered. The solvent was evaporated to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (14.2 g). This was recrystallized from a mixed solvent of ethanol/hexane to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (9.52 g, 59.8%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

Crude (4-cyano-2-hydroxymethylphenyl)(4-fluorophenyl)methanol (700 g) is dissolved in H3PO4 (60%, 3000 mL) and the solution is heated to 80° C. for 3 hours. Toluene (1000 mL) is added and the phases are separated. The aqueous phase is further extracted with toluene (1000 mL). The toluene phases are joined and the solvents are removed in vacuo. The remaining crystals are recrystallized from EtOH (99%). Yield 219 g (29%). DSC onset: 97° C.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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